

Mechanism of Action and Binding

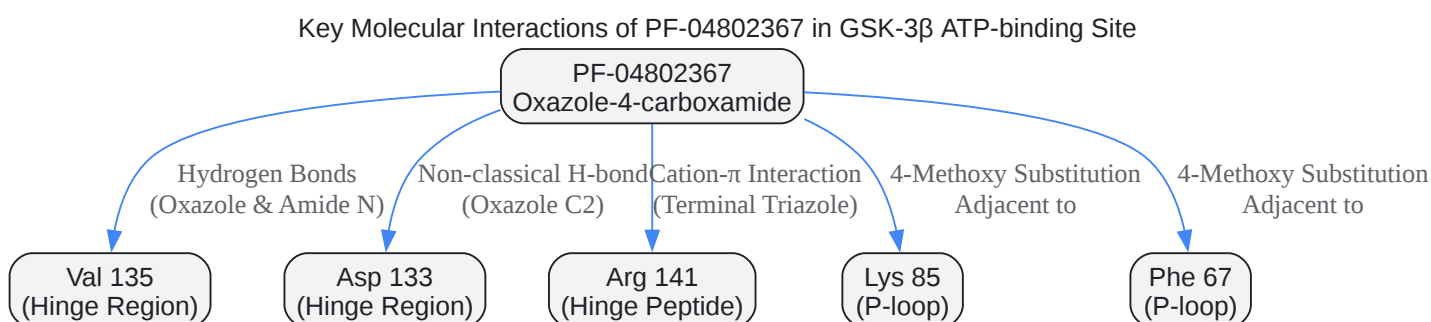
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Compound Focus: PF-04802367

Cat. No.: S8340683

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PF-04802367 is classified as a **Type I kinase inhibitor** that targets the ATP-binding site of GSK-3 [1]. Crystallographic studies reveal its specific molecular interactions within the ATP-binding pocket of GSK-3 β [1]. The diagram below illustrates these key binding interactions.



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As shown above, the inhibitor's binding is characterized by [1]:

- **Hydrogen bonding** between the oxazole and amide nitrogens of PF-367 and the **Val135** residue in the hinge region.
- A **non-classical hydrogen bond** between the carbon at the 2-position of the oxazole ring and the carbonyl oxygen of **Asp133**.
- A strong **cation- π interaction** between the terminal triazole ring and **Arg141**, which is stabilized by an ion-pair with Glu137.
- The 3-chloro substituent on the phenyl ring displaces a bound water molecule, contributing to increased potency.

- The 4-methoxy substituent is positioned near **Lys85** and **Phe67** from the P-loop.

Biological Activity Profile

PF-04802367 has been extensively characterized in both cellular and animal models, demonstrating potent on-target activity.

In Vitro Efficacy and Selectivity

Beyond its enzymatic potency, **PF-04802367** shows excellent cellular activity and safety profiles [1].

- **Cellular Tau Modulation:** In a stable inducible CHO cell line overexpressing GSK-3 β and tau, **PF-04802367** inhibited tau phosphorylation with an **IC₅₀ of 466 nM** [1] [2] [3].
- **Exceptional Kinome Selectivity:** In a broad panel of 386 unique kinases, **PF-04802367** demonstrated **>450-fold selectivity** for GSK-3 α/β over all other kinases tested, including >1000-fold selectivity over the structurally similar CDK2 [1].
- **Cellular Safety:** It showed good cell viability (IC₅₀ of 117 μ M in THLE cytotoxicity assays) and low cardiac risk (IC₅₀ >100 μ M in hERG assay) [1].
- **ADME Properties:** It exhibits reasonable metabolic stability in human hepatic microsomes ($t_{1/2}$ = 78.7 min), excellent passive permeability, and is not a substrate for P-glycoprotein efflux, which is crucial for central nervous system exposure [1].

In Vivo Activity

- **Tau Phosphorylation Inhibition:** In Sprague-Dawley rats, a single subcutaneous dose of **PF-04802367** (1-50 mg/kg) produced a **dose-dependent reduction of phosphorylated tau in the brain** [2] [3].
- **Imaging Application:** A carbon-11 isotopologue of PF-367 was synthesized for PET. Preliminary imaging in non-human primates confirmed reasonable brain permeability and displaceable binding, overcoming major obstacles for neuroimaging GSK-3 [4] [1].

Key Experimental Protocols

To evaluate the properties of **PF-04802367**, several key experimental methodologies were employed.

GSK-3 β Enzyme Inhibition Assay

- **Objective:** To determine the direct inhibitory potency (IC₅₀) of **PF-04802367** against the GSK-3 β enzyme.
- **Methodology Details:** The assay measured the compound's ability to inhibit the phosphorylation of a substrate by recombinant human GSK-3 β . The **ADP-Glo Kinase Assay** was used, which quantifies the ADP produced by the kinase reaction. The IC₅₀ value of **1.1 nM** was derived from this method [2] [3].

Cellular Tau Phosphorylation Assay

- **Objective:** To assess the functional cellular consequence of GSK-3 inhibition by **PF-04802367**.
- **Methodology Details:** A **stable inducible CHO cell line** overexpressing both GSK-3 β and its substrate, the tau protein, was used. Cells were treated with varying concentrations of **PF-04802367**. The level of phosphorylated tau (pTau) in the cells was then quantified, typically using immunoassay techniques like Western Blot or ELISA, to calculate the **IC₅₀ of 466 nM** [1] [2] [3].

In Vivo Target Engagement

- **Objective:** To demonstrate the modulation of brain tau phosphorylation in a live animal model.
- **Methodology Details:** **Sprague-Dawley rats** were administered **PF-04802367** via a **single subcutaneous injection** at doses ranging from 1 to 50 mg/kg. After a predetermined time, brain tissues were collected and analyzed to measure the levels of phosphorylated tau, confirming **dose-dependent inhibition** [2] [3].

Research Significance and Application

PF-04802367 serves two primary roles in research, as summarized in the table below.

Application Area	Significance and Rationale
As a Pharmacological Tool	Its exceptional potency and selectivity make it an ideal tool for dissecting the physiological and pathological roles of GSK-3 in various disease models, particularly in neuroscience [1].

Application Area	Significance and Rationale
For PET Neuroimaging	While its binding kinetics are too fast for chronic therapeutic use, they are ideal for a radiopharmaceutical. The carbon-11 labeled version allows for non-invasive assessment of GSK-3 distribution and target engagement in the brain [4] [1].

The search results indicate that **PF-04802367** is for research use only and has not been approved as a human therapeutic [2] [3].

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References

1. Discovery of a highly selective glycogen synthase kinase-3 ... [pmc.ncbi.nlm.nih.gov]
2. PF-04802367 (PF-367) | GSK-3 Inhibitor [medchemexpress.com]
3. - PF | GSK-3 | TargetMol 04802367 [targetmol.com]
4. Discovery of a Highly Selective Glycogen Synthase Kinase-3 Inhibitor... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Mechanism of Action and Binding]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b8340683#what-is-pf-04802367-pf-367>]

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